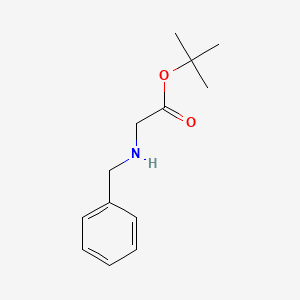

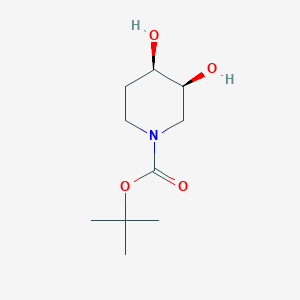

4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiazolidine motifs, such as the one in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered heterocyclic ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .科学的研究の応用

Organic Synthesis and Heterocyclic Chemistry

Research has shown that derivatives of thiazolidine, including compounds related to 4-(2-(3-Fluorophenyl)thiazolidine-3-carbonyl)benzonitrile, play a crucial role in the synthesis of nitrogen-containing heterocycles. These compounds are intermediates in the condensation processes leading to the formation of various heterocyclic structures, offering insights into region-isomeric heterocycles formation and the effects of substituents on chemical reactivity and properties (Mamedov et al., 2009).

Antioxidant and Antitumor Properties

Thiazolidinone derivatives have been explored for their biological activities, including antioxidant properties. Studies have utilized 4-fluorobenzaldehyde to prepare thiazolidin-4-one derivatives, revealing promising antioxidant activity. This highlights the potential therapeutic applications of thiazolidine derivatives in managing oxidative stress-related diseases (El Nezhawy et al., 2009).

Moreover, fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound of interest, have demonstrated potent cytotoxic activities in vitro against specific human cancer cell lines. This suggests the potential of fluorinated thiazolidine derivatives in anticancer drug development (Hutchinson et al., 2001).

Materials Science and Photophysical Properties

In materials science, the incorporation of thiazolidine and benzothiazole units has been explored for the development of organic solar cells and fluorescent probes. For example, thiazolidinone derivatives have been utilized in the engineering of small molecule nonfullerene acceptors for organic solar cells, demonstrating their utility in enhancing solar energy conversion efficiency (Suman et al., 2017).

Antimicrobial Activities

Novel synthesis methods have led to the creation of thiazolidin-4-one derivatives with significant antimicrobial activities. This includes the synthesis of compounds via catalyzed reactions and their subsequent evaluation against various microorganisms, revealing moderate to high antimicrobial efficacy (Patil et al., 2011).

作用機序

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is stated that the product is not intended for human or veterinary use and is for research use only.

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

特性

IUPAC Name |

4-[2-(3-fluorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c18-15-3-1-2-14(10-15)17-20(8-9-22-17)16(21)13-6-4-12(11-19)5-7-13/h1-7,10,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZKWBZETQTBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=C(C=C2)C#N)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2734434.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)

![(4-(benzylthio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2734438.png)

![ethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2734442.png)

![4-Fluoro-N-{4-[(6-methoxypyrimidin-4-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2734443.png)

![4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2734444.png)

![(E)-3-[3-(3-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2734446.png)